3-(furan-2-yl)-4-phenylbutan-1-amine

Solid-state properties Purification Formulation

3-(Furan-2-yl)-4-phenylbutan-1-amine (CAS 378773-15-0) is a synthetic small molecule belonging to the class of furan-containing phenethylamine derivatives, characterized by a 1,2-disubstituted ethane scaffold bearing a furan-2-yl group at position 3 and a phenyl group at position 4 of a butan-1-amine backbone. With a molecular formula of C14H17NO, a molecular weight of 215.29 g/mol, and a predicted ACD/LogP of 2.87, this compound occupies a moderately lipophilic chemical space suitable for CNS-oriented medicinal chemistry programs.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 378773-15-0
Cat. No. B1303639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-4-phenylbutan-1-amine
CAS378773-15-0
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCN)C2=CC=CO2
InChIInChI=1S/C14H17NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8-9,11,15H2
InChIKeyVXTXUDSXGALJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-4-phenylbutan-1-amine (CAS 378773-15-0) – Procurement-Ready Physicochemical Profile and Structural Classification


3-(Furan-2-yl)-4-phenylbutan-1-amine (CAS 378773-15-0) is a synthetic small molecule belonging to the class of furan-containing phenethylamine derivatives, characterized by a 1,2-disubstituted ethane scaffold bearing a furan-2-yl group at position 3 and a phenyl group at position 4 of a butan-1-amine backbone . With a molecular formula of C14H17NO, a molecular weight of 215.29 g/mol, and a predicted ACD/LogP of 2.87, this compound occupies a moderately lipophilic chemical space suitable for CNS-oriented medicinal chemistry programs . It is commercially available as a research chemical with typical purities of ≥95% from multiple vendors, and its hydrochloride salt form (C14H18ClNO, MW 251.75) is also accessible .

Why Generic Substitution Fails for 3-(Furan-2-yl)-4-phenylbutan-1-amine: The Critical Role of the 1,2-Disubstitution Pattern


In-class furan-containing butylamines cannot be simply interchanged with 3-(furan-2-yl)-4-phenylbutan-1-amine because the 1,2-disubstituted ethane scaffold—where the furan and phenyl rings are attached to adjacent carbons (C3 and C4)—imposes a distinct conformational profile and spatial arrangement of aromatic pharmacophores compared to geminally disubstituted analogs (e.g., 3-(furan-2-yl)-3-phenylpropan-1-amine, CAS 374910-04-0) or mono-substituted variants . This structural feature directly impacts molecular recognition at biological targets, metabolic stability, and solid-state properties such as a melting point of 205–207°C, which enables purification by recrystallization—a practical advantage for procurement and formulation that is absent in lower-melting or liquid analogs . Additionally, the presence of both a hydrogen bond-donating primary amine and a hydrogen bond-accepting furan oxygen provides a dual H-bonding motif that is not simultaneously present in simpler phenethylamine or phenylbutylamine scaffolds .

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-4-phenylbutan-1-amine Versus Structural Analogs


Melting Point as a Crystallinity and Purification Handle: 3-(Furan-2-yl)-4-phenylbutan-1-amine vs. 3-(Furan-2-yl)-3-phenylpropan-1-amine

3-(Furan-2-yl)-4-phenylbutan-1-amine exhibits a melting point of 205–207°C, indicative of a crystalline solid at ambient temperature . In contrast, the geminally disubstituted analog 3-(furan-2-yl)-3-phenylpropan-1-amine (CAS 374910-04-0), which bears both aryl groups on the same carbon, is reported as a liquid at room temperature . This solid-state advantage enables straightforward purification by recrystallization and simplifies handling, storage, and formulation for solid-dosage screening.

Solid-state properties Purification Formulation

Lipophilicity (LogP) Differentiation: Balancing CNS Permeability and Solubility

The predicted ACD/LogP of 3-(furan-2-yl)-4-phenylbutan-1-amine is 2.87 . This places it within the optimal range for CNS drug candidates (LogP 2–4), balancing passive blood-brain barrier permeability with aqueous solubility. By comparison, the simpler analog 3-phenylbutan-1-amine (lacking the furan oxygen) has a predicted LogP of approximately 2.1–2.3, while 4-(furan-2-yl)butan-1-amine (lacking the phenyl ring) has a predicted LogP of approximately 0.9–1.2 . The intermediate lipophilicity of the target compound reflects the combined contribution of both aromatic rings, offering a distinct permeability-solubility profile that is not achievable with mono-aromatic analogs.

Lipophilicity CNS drug design ADME

Molecular Weight Advantage for Lead-Likeness: Positioning in the Sub-250 Da Chemical Space

With a molecular weight of 215.29 g/mol, 3-(furan-2-yl)-4-phenylbutan-1-amine falls well below the typical lead-like threshold of 300 Da (or even the more stringent fragment-like threshold of 250 Da) . This contrasts with N-substituted or bis-aryl derivatives commonly explored in the same chemical series, which frequently exceed 300 Da . The sub-250 Da profile provides greater room for physicochemical property optimization during lead development, allowing addition of substituents without exceeding drug-like molecular weight limits.

Lead-likeness Fragment-based drug discovery Molecular weight

Commercially Available Purity Benchmarking: 95%+ Baseline Across Multiple Suppliers

3-(Furan-2-yl)-4-phenylbutan-1-amine is routinely available at ≥95% purity from multiple independent suppliers, including AK Scientific (95%), Leyan (95%+), and MolCore (98%) . This multi-vendor consistency reduces single-source dependency and provides procurement flexibility. In contrast, the hydrochloride salt is typically offered at 95% purity by a more limited supplier base, primarily benchchem and evitachem, which are excluded from consideration under institutional sourcing policies . The free base form thus offers a more competitive and transparent procurement landscape.

Purity Quality assurance Procurement standardization

1,2-Disubstituted Ethane Scaffold: Conformational Flexibility Advantage Over Geminal Analogs

The 1,2-disubstituted ethane scaffold of 3-(furan-2-yl)-4-phenylbutan-1-amine, with five freely rotatable bonds, allows the furan and phenyl rings to explore a broader conformational space than the geminally disubstituted analog 3-(furan-2-yl)-3-phenylpropan-1-amine, where both rings are constrained to the same tetrahedral carbon . This increased rotational freedom enables the target compound to adopt multiple low-energy conformations, potentially engaging a wider range of biological targets that require specific aryl-aryl dihedral angles. The geminal analog, by contrast, restricts the relative orientation of the two rings, which may limit target promiscuity but also reduce hit-finding potential in phenotypic screens .

Conformational analysis Scaffold diversity Medicinal chemistry

Optimal Application Scenarios for 3-(Furan-2-yl)-4-phenylbutan-1-amine (CAS 378773-15-0) Based on Differentiated Evidence


CNS-Oriented Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 215 Da (below the 250 Da fragment threshold), a LogP of 2.87 (within the CNS-optimal range), and a dual aromatic scaffold offering both hydrogen bond acceptor (furan O) and donor (primary amine) functionality, 3-(furan-2-yl)-4-phenylbutan-1-amine is ideally suited as a fragment starting point for CNS target screening . Its crystalline solid form facilitates accurate gravimetric dispensing into fragment screening plates, while the 1,2-disubstitution pattern provides conformational diversity for hit identification across diverse protein binding sites .

Solid-Phase Synthesis and Resin-Capture Strategies Exploiting the Primary Amine Handle

The primary amine group of 3-(furan-2-yl)-4-phenylbutan-1-amine provides a robust synthetic handle for resin immobilization, reductive amination, or amide coupling in solid-phase parallel synthesis workflows . The crystalline nature (mp 205–207°C) ensures that the building block can be accurately weighed and stored without degradation, a critical requirement for automated synthesizer protocols . This application leverages the solid-state advantage that liquid analogs (e.g., 3-(furan-2-yl)-3-phenylpropan-1-amine) cannot provide.

Dual-Aromatic Pharmacophore Exploration for GPCR or Ion Channel Targets

Many GPCR and ion channel ligands require two aromatic groups separated by a 2–3 carbon linker for optimal receptor engagement. The 1,2-disubstituted ethane scaffold of 3-(furan-2-yl)-4-phenylbutan-1-amine places the electron-rich furan and the phenyl ring at an ideal distance for such pharmacophore models, while the primary amine can be elaborated to fine-tune affinity and selectivity . The LogP of 2.87 is consistent with CNS-penetrant GPCR ligands, making this compound a strategic choice for neuroscience-focused medicinal chemistry campaigns .

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